Sulfonatoacetaldehyde

Description

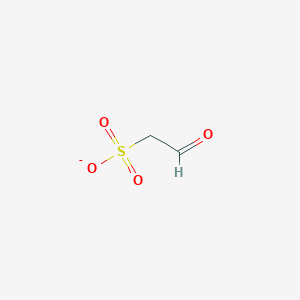

Sulfonatoacetaldehyde (CAS: 32797-12-9), also known as sulfoacetaldehyde or 2-oxoethanesulfonic acid, is an organosulfur compound with the molecular formula C₂H₄O₄S and a molar mass of 124.12 g/mol . It features a sulfonate group (-SO₃⁻) attached to an aldehyde moiety, distinguishing it from simpler aldehydes. Key physico-chemical properties include a predicted density of 1.603 g/cm³ and a low predicted pKa of 0.68, indicative of its strong acidity due to the electron-withdrawing sulfonate group . This compound is of interest in synthetic chemistry and catalysis, particularly in aqueous-phase reactions, owing to its high solubility and stability.

Properties

IUPAC Name |

2-oxoethanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O4S/c3-1-2-7(4,5)6/h1H,2H2,(H,4,5,6)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTJIXCMSHWPJJE-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=O)S(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3O4S- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Acetaldehyde (CH₃CHO)

- Molecular Formula : C₂H₄O

- Molar Mass : 44.05 g/mol

- pKa : ~13.5 (weaker acid than this compound)

- Key Differences :

- Lacks the sulfonate group, resulting in lower acidity and reduced water solubility.

- Prone to polymerization and oxidation, whereas this compound’s sulfonate group enhances stability in aqueous media.

- Primarily used in industrial synthesis (e.g., acetic acid), whereas this compound’s applications are niche, focusing on specialized catalysis or intermediates.

Chloroacetaldehyde (ClCH₂CHO)

- Molecular Formula : C₂H₃ClO

- Molar Mass : 78.50 g/mol

- pKa : ~6.5 (moderately acidic)

- Key Differences :

- Chlorine substituent increases electrophilicity but introduces toxicity concerns.

- Lower water solubility compared to this compound due to the absence of a polar sulfonate group.

- Reactivity in alkylation reactions differs due to halogen vs. sulfonate electronic effects.

Glyoxylic Acid (OHCCCO₂H)

- Molecular Formula : C₂H₂O₃

- Molar Mass : 74.04 g/mol

- pKa : ~3.3 (carboxylic acid group)

- Key Differences :

- Contains a carboxylic acid group instead of sulfonate, leading to distinct reactivity (e.g., in nucleophilic additions).

- Less acidic than this compound but more acidic than acetaldehyde.

- Widely used in organic synthesis (e.g., pharmaceuticals), whereas this compound’s applications are less explored.

Sulfobenzoaldehyde (HSO₃-C₆H₄-CHO)

- Molecular Formula : C₇H₆O₃S

- Molar Mass : 170.18 g/mol

- pKa : ~0.5–1.0 (similar acidity to this compound)

- Key Differences :

- Aromatic sulfonate-aldehyde hybrid with extended conjugation, affecting UV-Vis absorption and coordination chemistry.

- Higher molar mass and steric bulk compared to this compound, influencing its use in metal-ligand systems.

Data Table: Comparative Properties of this compound and Analogues

| Compound | CAS | Molecular Formula | Molar Mass (g/mol) | Density (g/cm³) | pKa | Key Feature |

|---|---|---|---|---|---|---|

| This compound | 32797-12-9 | C₂H₄O₄S | 124.12 | 1.603 (predicted) | 0.68 | Sulfonate-enhanced acidity |

| Acetaldehyde | 75-07-0 | C₂H₄O | 44.05 | 0.788 | ~13.5 | Industrial precursor |

| Chloroacetaldehyde | 107-20-0 | C₂H₃ClO | 78.50 | 1.19 | ~6.5 | Toxic, electrophilic |

| Glyoxylic Acid | 298-12-4 | C₂H₂O₃ | 74.04 | 1.384 | ~3.3 | Carboxylic acid functionality |

| Sulfobenzoaldehyde | 32603-52-0 | C₇H₆O₃S | 170.18 | 1.48 (estimated) | ~0.5–1.0 | Aromatic sulfonate-aldehyde |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.